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Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM),

contribute to a significant burden of morbidity and mortality worldwide. Lysyl oxidase-like 2

(LOXL2), a copper-dependent amine oxidase, has emerged as a critical mediator in the

pathogenesis of fibrosis across various organs, including the liver, lungs, kidneys, and heart.

This technical guide provides an in-depth overview of the multifaceted functions of LOXL2 in

fibrotic disease progression, detailing its enzymatic and non-enzymatic roles, its interplay with

key signaling pathways, and its validation as a therapeutic target. This document is intended to

serve as a comprehensive resource for researchers and drug development professionals

actively engaged in the field of anti-fibrotic therapies.

Introduction to LOXL2 and Fibrosis
Fibrosis is a pathological wound-healing response that, when uncontrolled, leads to the

destructive remodeling of tissue architecture and subsequent organ failure. A key event in this

process is the excessive deposition and cross-linking of collagen and other ECM components,

leading to increased tissue stiffness and altered cell-matrix interactions. The lysyl oxidase

(LOX) family of enzymes, comprising LOX and four LOX-like proteins (LOXL1-4), are central to

this process through their canonical function of catalyzing the covalent cross-linking of collagen

and elastin.
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Among the LOX family members, LOXL2 has garnered significant attention as a key driver of

fibrosis.[1] Its expression is markedly upregulated in a multitude of fibrotic conditions.[1][2]

LOXL2 contributes to fibrosis through both its enzymatic activity and non-enzymatic scaffolding

functions, influencing cell behavior and matrix dynamics.[1][3]

The Multifaceted Functions of LOXL2 in Fibrosis
Enzymatic Function: ECM Cross-linking and Stiffening
The primary and most well-understood function of LOXL2 in fibrosis is its enzymatic role in

cross-linking collagen and elastin fibers in the extracellular space. This process is crucial for

the stabilization of the fibrotic matrix, rendering it resistant to degradation and promoting its

accumulation. The resulting increase in tissue stiffness is not merely a consequence of fibrosis

but also an active driver of disease progression, activating mechanotransduction pathways in

resident fibroblasts and promoting their differentiation into pro-fibrotic myofibroblasts.

Non-Enzymatic Functions: A Scaffolding Role in
Signaling and Development
Emerging evidence suggests that LOXL2 also possesses non-enzymatic functions that

contribute to fibrosis. It can act as a scaffolding protein, facilitating protein-protein interactions

and influencing cellular signaling pathways independent of its catalytic activity.[1][3] One

notable non-enzymatic role is its interaction with and stabilization of the transcription factor

Snail1, a key regulator of epithelial-to-mesenchymal transition (EMT). By preventing the

degradation of Snail1, LOXL2 promotes the loss of epithelial characteristics and the acquisition

of a mesenchymal phenotype, a crucial process in the initiation and progression of fibrosis.[4]

LOXL2 has also been implicated in facilitating collagen IV assembly in the endothelial

basement membrane, highlighting a scaffolding role in angiogenesis.[3]

LOXL2 Expression in Human Fibrotic Diseases
Consistent evidence from human studies demonstrates the significant upregulation of LOXL2 in

various fibrotic tissues compared to their healthy counterparts. This elevated expression

correlates with disease severity and progression, positioning LOXL2 as a potential biomarker

and therapeutic target.

Table 1: LOXL2 Expression in Human Fibrotic Tissues
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Tissue
Fibrotic
Condition

LOXL2
Expression
Change

Cellular
Localization

Reference(s)

Lung

Idiopathic

Pulmonary

Fibrosis (IPF)

Increased protein

and transcript

levels

Bronchial and

alveolar epithelial

cells, fibroblastic

foci

[5][6][7][8]

Liver

Cirrhosis

(various

etiologies)

Increased mRNA

and protein

expression

Fibrotic septa,

adjacent to

fibrous stroma

[9][10][11]

Kidney

Tubulointerstitial

Fibrosis, IgA

Nephropathy,

Hypertensive

Nephrosclerosis

Increased mRNA

and protein

expression

Glomerular

capillary loops,

tubular epithelial

cells, podocytes,

fibrous

interstitium

[2][12][13]

Heart

Ischemic or Non-

ischemic Dilated

Cardiomyopathy,

Heart Failure

Increased protein

and transcript

levels

Cardiac

interstitium
[6][14]

Heart Atrial Fibrillation
Increased serum

levels
Not applicable [15]

Key Signaling Pathways Modulated by LOXL2
LOXL2 exerts its pro-fibrotic effects by modulating several key signaling pathways that govern

cell proliferation, differentiation, and matrix synthesis.

Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a master regulator of fibrosis. LOXL2 has a complex and

bidirectional relationship with TGF-β. TGF-β can induce the expression of LOXL2, creating a

positive feedback loop that amplifies the fibrotic response.[16] Conversely, LOXL2 can also act

upstream of TGF-β signaling, with LOXL2 inhibition leading to reduced TGF-β1 mRNA
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expression and decreased phosphorylation of Smad3, a key downstream effector of the TGF-β

pathway.[2][16]
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LOXL2 and TGF-β Signaling Feedback Loop

Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling
The PI3K/AKT pathway is another crucial signaling cascade involved in cell survival,

proliferation, and matrix production. LOXL2 can activate the PI3K/AKT pathway, which in turn

can promote fibroblast-to-myofibroblast transformation and the production of TGF-β2.[14][17]

This suggests that LOXL2-mediated activation of PI3K/AKT is an important upstream event in

the fibrotic cascade.
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LOXL2-Mediated Activation of the PI3K/AKT Pathway

LOXL2 as a Therapeutic Target
The compelling preclinical data implicating LOXL2 in the progression of fibrosis has led to the

development of therapeutic agents aimed at inhibiting its function. These include both

monoclonal antibodies and small molecule inhibitors.

Preclinical Efficacy of LOXL2 Inhibitors
Numerous preclinical studies using various animal models of fibrosis have demonstrated the

anti-fibrotic efficacy of LOXL2 inhibition. Treatment with LOXL2 inhibitors has been shown to

reduce collagen deposition, decrease tissue stiffness, and improve organ function.

Table 2: Preclinical Efficacy of LOXL2 Inhibitors in Animal Models of Fibrosis
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Fibrosis Model Animal
LOXL2
Inhibitor

Key Findings Reference(s)

Liver Fibrosis

(CCl4-induced)
Mouse

Anti-LOXL2

antibody

(AB0023/Simtuz

umab)

Reduced

bridging fibrosis,

decreased total

collagen,

improved

survival.

[4][16]

Liver Fibrosis

(TAA-induced)
Mouse

Anti-LOXL2

antibody

Reduced

collagen

crosslinking,

53% reduction in

collagen

deposition,

promoted fibrosis

reversal.

[4]

Pulmonary

Fibrosis

(Bleomycin-

induced)

Mouse

Anti-LOXL2

antibody (GS-

607601)

Reduced lung

LOXL2 levels,

decreased α-

SMA positive

fibroblasts,

reduced fibrosis.

[18]

Renal Fibrosis

(Alport

Syndrome)

Mouse

Small molecule

inhibitor (PAT-

1251)

Reduced

interstitial fibrosis

and

glomeruloscleros

is, decreased

albuminuria and

BUN.

[19]

Cardiac Fibrosis

(Myocardial

Infarction)

Mouse

Small molecule

inhibitor (SNT-

5382)

Reduced fibrosis,

improved cardiac

function.

[20][21]

Clinical Development of LOXL2 Inhibitors
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The promising preclinical results led to the clinical development of simtuzumab (GS-6624), a

humanized monoclonal antibody against LOXL2. However, Phase 2 clinical trials in patients

with idiopathic pulmonary fibrosis (IPF) and advanced liver fibrosis due to non-alcoholic

steatohepatitis (NASH) did not meet their primary endpoints, showing no significant

improvement in progression-free survival or reduction in fibrosis.[17][22][23][24][25][26][27][28]

[29] The reasons for this discrepancy between preclinical and clinical outcomes are not fully

understood but may involve the complexity of human fibrotic diseases, the specific roles of

other LOX family members, and the potential for non-enzymatic functions of LOXL2 that are

not blocked by the antibody. Despite these setbacks, research into small molecule inhibitors of

LOXL2 and pan-LOX inhibitors continues.[30]

Experimental Protocols
This section provides an overview of key experimental protocols used to study the function of

LOXL2 in fibrosis.

In Vivo Models of Fibrotic Disease
6.1.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

Principle: CCl4 is a hepatotoxin that induces chronic liver injury, inflammation, and

subsequent fibrosis, mimicking aspects of human liver disease.

Procedure:

Administer CCl4 (e.g., 1.0 mL/kg body weight, diluted in corn oil) to mice via

intraperitoneal injection three times per week for 8-12 weeks.[22]

Monitor animal health and body weight regularly.

At the end of the study period, sacrifice the animals and harvest liver tissue.

Assess fibrosis by histological staining (e.g., Masson's trichrome, Sirius Red),

hydroxyproline content analysis, and gene expression analysis of fibrotic markers (e.g.,

Col1a1, Acta2).[31]

6.1.2. Bleomycin-Induced Pulmonary Fibrosis in Mice
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Principle: Intratracheal or intranasal administration of the chemotherapeutic agent bleomycin

causes lung injury and inflammation, leading to the development of pulmonary fibrosis that

shares features with human IPF.

Procedure:

Anesthetize mice and instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg body

weight) in sterile saline directly into the trachea or via nebulization.[14][29]

Monitor animals for signs of respiratory distress.

Harvest lungs at various time points (e.g., 14, 21, or 28 days) post-bleomycin

administration.

Evaluate fibrosis using the Ashcroft scoring system on H&E stained lung sections,

hydroxyproline assay, and analysis of inflammatory and fibrotic markers in bronchoalveolar

lavage fluid and lung tissue.[12]

6.1.3. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

Principle: Surgical ligation of one ureter leads to obstructive nephropathy, characterized by

rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.

Procedure:

Anesthetize the mouse and make a flank or midline abdominal incision to expose the left

kidney and ureter.

Ligate the left ureter at two points with surgical silk. The contralateral (right) kidney serves

as an internal control.[6]

Close the incision and allow the animal to recover.

Harvest both kidneys at specified time points (e.g., 7, 14, or 21 days) post-ligation.

Assess fibrosis by histological staining (Masson's trichrome), immunohistochemistry for

fibrotic markers (e.g., α-SMA, fibronectin), and gene expression analysis.[8]
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6.1.4. Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis

Principle: Surgical constriction of the transverse aorta creates pressure overload on the left

ventricle, leading to cardiac hypertrophy, fibrosis, and eventual heart failure.

Procedure:

Anesthetize and intubate the mouse.

Perform a thoracotomy to expose the aortic arch.

Place a ligature around the aorta between the innominate and left common carotid arteries

and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined

constriction.[18][19]

Remove the needle, close the chest and skin.

Monitor cardiac function using echocardiography.

Harvest hearts at different time points post-TAC for histological analysis of fibrosis (e.g.,

Masson's trichrome, Picrosirius Red) and molecular analysis of fibrotic and hypertrophic

markers.[9]

Lysyl Oxidase (LOX) Activity Assay
Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced as a

byproduct of the lysyl oxidase-catalyzed deamination of a substrate. The H₂O₂ is detected

via a horseradish peroxidase (HRP)-coupled reaction.

Procedure (based on commercially available kits):

Prepare samples (e.g., conditioned cell culture media, tissue homogenates).

Prepare a reaction mixture containing a LOX substrate, HRP, and a fluorogenic HRP

substrate (e.g., Amplex Red).

Add the reaction mixture to the samples in a 96-well plate.
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Incubate at 37°C and measure the fluorescence intensity over time at the appropriate

excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[5][26][32]

The rate of fluorescence increase is proportional to the LOX activity in the sample.

Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is used to investigate the interaction of proteins, such as LOXL2, with specific

DNA regions in the nucleus. This is particularly relevant for studying the non-enzymatic,

transcriptional regulatory roles of LOXL2.

Procedure (General):

Cross-link protein-DNA complexes in cells with formaldehyde.

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

Immunoprecipitate the protein of interest (LOXL2) using a specific antibody.

Reverse the cross-links and purify the co-precipitated DNA.

Analyze the purified DNA by PCR, qPCR, or sequencing to identify the genomic regions

bound by the protein.[33][34][35]

Experimental and Therapeutic Development
Workflow
The investigation of LOXL2's role in fibrosis and the development of targeted therapies typically

follows a structured workflow, from initial discovery to clinical application.
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General Workflow for Investigating and Targeting a Protein in Fibrosis

Conclusion and Future Directions
LOXL2 is a compelling and well-validated player in the progression of fibrotic diseases. Its dual

enzymatic and non-enzymatic functions position it as a central node in the complex network of

events that drive fibrosis. While the clinical development of a LOXL2-targeting antibody has
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faced challenges, the wealth of preclinical data strongly supports the continued investigation of

LOXL2 as a therapeutic target. Future research should focus on:

Developing small molecule inhibitors that may offer better tissue penetration and the ability to

target intracellular LOXL2.

Elucidating the non-enzymatic functions of LOXL2 to understand the full spectrum of its pro-

fibrotic activities.

Investigating the roles of other LOX family members to determine the potential benefits of

pan-LOX inhibition or the selective targeting of other isoforms.

Identifying predictive biomarkers to select patient populations most likely to respond to

LOXL2-targeted therapies.

A deeper understanding of the intricate mechanisms by which LOXL2 contributes to fibrosis will

be crucial for the successful development of novel and effective anti-fibrotic treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

2. journals.physiology.org [journals.physiology.org]

3. journals.physiology.org [journals.physiology.org]

4. gut.bmj.com [gut.bmj.com]

5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

6. journals.physiology.org [journals.physiology.org]

7. Targeting Lysyl oxidase-like 2 in Idiopathic Pulmonary Fibrosis | bioRxiv [biorxiv.org]

8. Comparative analysis of lysyl oxidase (like) family members in pulmonary fibrosis - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b609845?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635644/
https://journals.physiology.org/doi/full/10.1152/ajpcell.00176.2023?doi=10.1152/ajpcell.00176.2023
https://journals.physiology.org/doi/prev/20230717-aop/pdf/10.1152/ajpcell.00176.2023
https://gut.bmj.com/content/66/9/1697
https://pulmonaryfibrosisnews.com/news/study-shows-loxl2-protein-helps-promote-lung-scarring-and-prevent-healing/
https://journals.physiology.org/doi/full/10.1152/ajpcell.00176.2023
https://www.biorxiv.org/content/10.1101/813907v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5428068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5428068/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Multiple Roles of LOXL2 in the Progression of Hepatocellular Carcinoma and Its Potential
for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

10. LOXL-2 and TNC-C are markers of liver fibrogenesis in HCV/HIV-, HIV- and HCV-
infected patients - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. [PDF] Lysyl oxidase-like 2 is expressed in kidney tissue and is associated with the
progression of tubulointerstitial fibrosis | Semantic Scholar [semanticscholar.org]

13. Lysyl oxidase‑like 2 is expressed in kidney tissue and is associated with the progression
of tubulointerstitial fibrosis [pubmed.ncbi.nlm.nih.gov]

14. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment - PMC
[pmc.ncbi.nlm.nih.gov]

15. portlandpress.com [portlandpress.com]

16. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas
A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

17. cabidigitallibrary.org [cabidigitallibrary.org]

18. publications.ersnet.org [publications.ersnet.org]

19. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC
[pmc.ncbi.nlm.nih.gov]

20. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen
Degradation in Liver Fibrosis [frontiersin.org]

21. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves
strong clinical target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

22. Simtuzumab did not help IPF patients | MDedge [mdedge.com]

23. Efficacy of simtuzumab versus placebo in patients with idiopathic pulmonary fibrosis: a
randomised, double-blind, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

24. publications.ersnet.org [publications.ersnet.org]

25. publications.ersnet.org [publications.ersnet.org]

26. pulmonaryfibrosismd.com [pulmonaryfibrosismd.com]

27. Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: Results
of a 6-month open-label safety trial - PMC [pmc.ncbi.nlm.nih.gov]

28. Simtuzumab (GS-6624) in Treatment of Advanced Liver Fibrosis But Not Cirrhosis
Secondary to NASH | Columbia University Department of Surgery [columbiasurgery.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10380739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9437769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9437769/
https://www.researchgate.net/figure/A-The-mRNA-expression-of-LOX-family-members-was-assessed-after-6-weeks-of-CCl4_fig3_329029706
https://www.semanticscholar.org/paper/Lysyl-oxidase-like-2-is-expressed-in-kidney-tissue-Choi-Jeon/f11f9ce82ee30f1c8feee752592e3317933b4909
https://www.semanticscholar.org/paper/Lysyl-oxidase-like-2-is-expressed-in-kidney-tissue-Choi-Jeon/f11f9ce82ee30f1c8feee752592e3317933b4909
https://pubmed.ncbi.nlm.nih.gov/28677767/
https://pubmed.ncbi.nlm.nih.gov/28677767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5171850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5171850/
https://portlandpress.com/bioscirep/article/37/6/BSR20171332/58091/Increased-serum-lysyl-oxidase-like-2-levels
https://jmsgr.tamhsc.edu/the-role-and-effects-of-inhibiting-loxl2-in-liver-fibrosis/
https://jmsgr.tamhsc.edu/the-role-and-effects-of-inhibiting-loxl2-in-liver-fibrosis/
https://www.cabidigitallibrary.org/doi/full/10.5555/20173115692
https://publications.ersnet.org/content/erj/43/5/1430
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523185/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00480/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00480/full
https://pubmed.ncbi.nlm.nih.gov/40596021/
https://pubmed.ncbi.nlm.nih.gov/40596021/
https://www.mdedge.com/pulmonary-health-hub/article/113791/rheumatoid-arthritis/simtuzumab-did-not-help-ipf-patients
https://pubmed.ncbi.nlm.nih.gov/27939076/
https://pubmed.ncbi.nlm.nih.gov/27939076/
https://publications.ersnet.org/content/erj/48/suppl60/OA1807
https://publications.ersnet.org/lookup/doi/10.1183/13993003.congress-2016.OA1807
https://pulmonaryfibrosismd.com/dont-be-discouraged/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5116256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5116256/
https://columbiasurgery.org/clinical-trials/simtuzumab-gs-6624-treatment-advanced-liver-fibrosis-not-cirrhosis-secondary-nash
https://columbiasurgery.org/clinical-trials/simtuzumab-gs-6624-treatment-advanced-liver-fibrosis-not-cirrhosis-secondary-nash
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


29. Simtuzumab Is Ineffective for Patients With Bridging Fibrosis or Compensated Cirrhosis
Caused by Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

30. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]

31. Simtuzumab treatment of advanced liver fibrosis in HIV and HCV-infected adults: results
of a 6-month open-label safety trial - PubMed [pubmed.ncbi.nlm.nih.gov]

32. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment
[scholarworks.indianapolis.iu.edu]

33. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

34. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

35. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

To cite this document: BenchChem. [The Role of LOXL2 in the Progression of Fibrotic
Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609845#the-function-of-loxl2-in-fibrotic-disease-
progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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